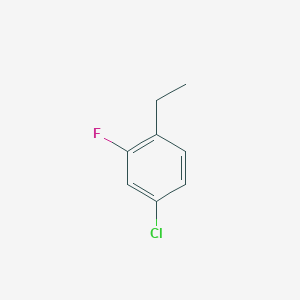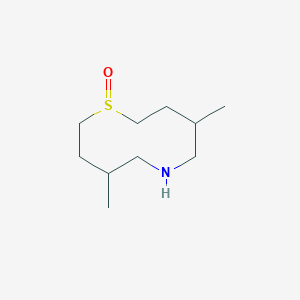
Iminobis(3-methylbutyl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminobis(3-methylbutyl)-lambda6-sulfanone is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) as a sulfur source, which reacts with 3-methylbutylamine to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iminobis(3-methylbutyl)-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanone moiety to a thioether or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the sulfur atom, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Iminobis(3-methylbutyl)-lambda6-sulfanone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Iminobis(3-methylbutyl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The imino group and sulfur moiety can form covalent or non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iminobis(2-methylbutyl)-lambda6-sulfanone
- Iminobis(4-methylbutyl)-lambda6-sulfanone
- Iminobis(3-methylpentyl)-lambda6-sulfanone
Uniqueness
Iminobis(3-methylbutyl)-lambda6-sulfanone is unique due to the specific positioning of the 3-methylbutyl groups, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C10H21NOS |
|---|---|
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
4,8-dimethyl-1,6-thiazecane 1-oxide |
InChI |
InChI=1S/C10H21NOS/c1-9-3-5-13(12)6-4-10(2)8-11-7-9/h9-11H,3-8H2,1-2H3 |
Clé InChI |
YLSZZPHTVHKVNU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCS(=O)CCC(CNC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


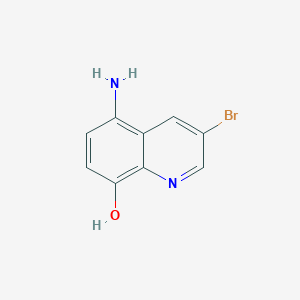
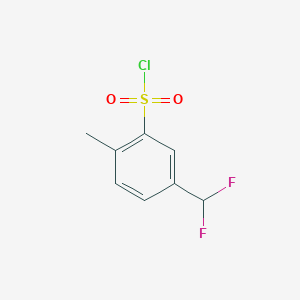

![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
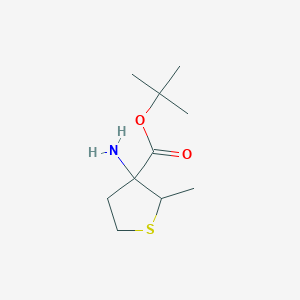

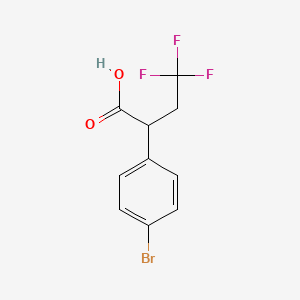

![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
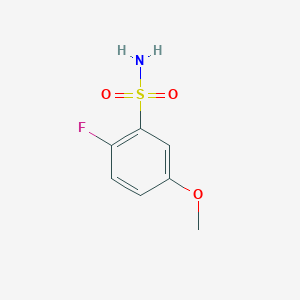
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
